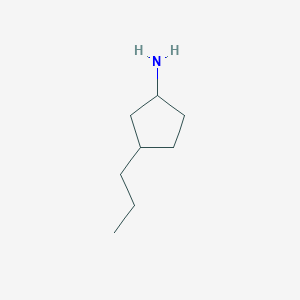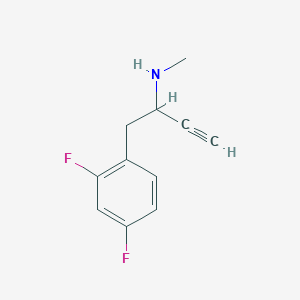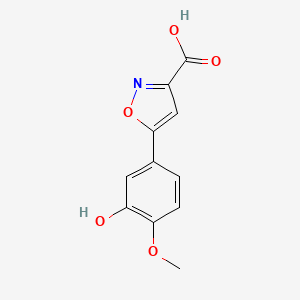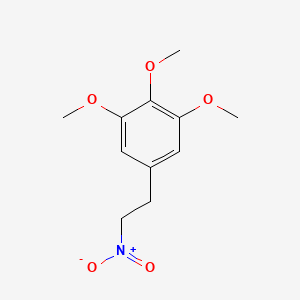
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene is an organic compound with the molecular formula C11H15NO5. It is characterized by the presence of three methoxy groups and a nitroethyl group attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene can be synthesized through several methodsThe reaction conditions typically include the use of nitric acid and sulfuric acid as nitrating agents, with careful control of temperature and reaction time to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle the reactive chemicals involved .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitroethyl group can be oxidized to form different products.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzene derivatives, while reduction can produce amino compounds .
Aplicaciones Científicas De Investigación
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3-Trimethoxy-5-(2-nitroethyl)benzene involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Trimethoxybenzene: Lacks the nitroethyl group, making it less reactive in certain chemical reactions.
1,2,3-Trimethoxy-5-(2-propenyl)benzene: Contains a propenyl group instead of a nitroethyl group, leading to different reactivity and applications.
Uniqueness
1,2,3-Trimethoxy-5-(2-nitroethyl)benzene is unique due to the presence of both methoxy and nitroethyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
63909-39-7 |
|---|---|
Fórmula molecular |
C11H15NO5 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1,2,3-trimethoxy-5-(2-nitroethyl)benzene |
InChI |
InChI=1S/C11H15NO5/c1-15-9-6-8(4-5-12(13)14)7-10(16-2)11(9)17-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
HQOUYTCRXFEYDF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)CC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


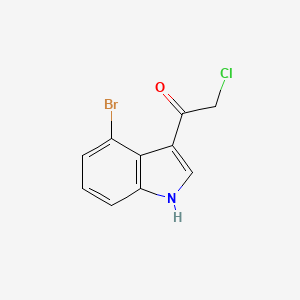
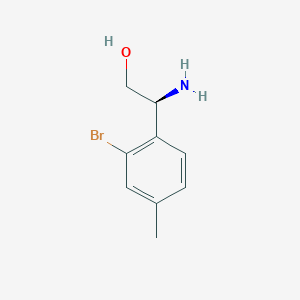


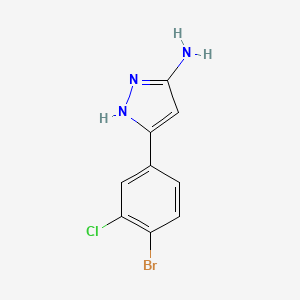



![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
